molecular formula C20H15F3N2O4 B12130752 3-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid

3-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid

Cat. No.: B12130752
M. Wt: 404.3 g/mol
InChI Key: PDFJCAMAIPMAJL-UHFFFAOYSA-N
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Description

3-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid is a complex organic compound that features a quinoline core substituted with ethoxycarbonyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Substituents: The ethoxycarbonyl and trifluoromethyl groups are introduced through electrophilic substitution reactions. For instance, ethyl chloroformate can be used to introduce the ethoxycarbonyl group, while trifluoromethylation can be achieved using reagents like trifluoromethyl iodide.

    Coupling with Benzoic Acid: The final step involves coupling the substituted quinoline with benzoic acid derivatives using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline core.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known anti-malarial drug with a similar quinoline core.

    Quinacrine: Another anti-malarial drug with a similar structure.

Uniqueness

3-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid is unique due to the presence of both ethoxycarbonyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. The combination of these substituents with the quinoline core provides a distinct set of properties that make it valuable for various applications.

Properties

Molecular Formula

C20H15F3N2O4

Molecular Weight

404.3 g/mol

IUPAC Name

3-[[3-ethoxycarbonyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid

InChI

InChI=1S/C20H15F3N2O4/c1-2-29-19(28)15-10-24-16-9-12(20(21,22)23)6-7-14(16)17(15)25-13-5-3-4-11(8-13)18(26)27/h3-10H,2H2,1H3,(H,24,25)(H,26,27)

InChI Key

PDFJCAMAIPMAJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=CC(=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

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